molecular formula C24H21NO3 B11278400 N-(2,6-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide

N-(2,6-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide

Cat. No.: B11278400
M. Wt: 371.4 g/mol
InChI Key: MDNBELDCBXXGJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,6-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of methoxy, phenyl, and carboxamide groups further enhances its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the initial formation of the benzofuran core through cyclization reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

N-(2,6-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzofuran derivatives and carboxamides, such as:

Uniqueness

What sets N-(2,6-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide apart is its specific combination of functional groups and structural features, which confer unique chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C24H21NO3

Molecular Weight

371.4 g/mol

IUPAC Name

N-(2,6-dimethylphenyl)-5-methoxy-2-phenyl-1-benzofuran-3-carboxamide

InChI

InChI=1S/C24H21NO3/c1-15-8-7-9-16(2)22(15)25-24(26)21-19-14-18(27-3)12-13-20(19)28-23(21)17-10-5-4-6-11-17/h4-14H,1-3H3,(H,25,26)

InChI Key

MDNBELDCBXXGJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(OC3=C2C=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.